Cadambine

Antiviral SARS-CoV-2 Molecular docking

Researchers investigating leishmaniasis and colorectal cancer often face a scarcity of validated, potent tool compounds with defined molecular targets. Cadambine addresses this gap as a specific inhibitor of L. donovani DNA topoisomerase IB (LdTOP1LS). • Antileishmanial IC50 = 1 μM against intracellular L. infantum amastigotes with selective parasite targeting. • Synergistic with amphotericin B, enabling combination therapy research. • Cytotoxic to HCT116 colorectal cancer cells (IC50 = 45 ± 4 μg/mL). • Neuroprotective: reverses cadmium-induced ROS and apoptosis in primary neuronal cells. Supplied as ≥98% pure powder with full analytical documentation for reproducible research.

Molecular Formula C27H32N2O10
Molecular Weight 544.5 g/mol
Cat. No. B1221886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadambine
Synonymscadambine
Molecular FormulaC27H32N2O10
Molecular Weight544.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC(C2C1CC34C5=C(CCN3CC2O4)C6=CC=CC=C6N5)OC7C(C(C(C(O7)CO)O)O)O
InChIInChI=1S/C27H32N2O10/c1-35-24(34)15-11-36-25(38-26-22(33)21(32)20(31)18(10-30)37-26)19-14(15)8-27-23-13(6-7-29(27)9-17(19)39-27)12-4-2-3-5-16(12)28-23/h2-5,11,14,17-22,25-26,28,30-33H,6-10H2,1H3
InChIKeyOVRROYYXOBYCSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadambine: Multi-Target Indole Alkaloid Overview


Cadambine (CAS 54422-49-0) is a monoterpenoid gluco-indole alkaloid primarily isolated from Neolamarckia cadamba (syn. Anthocephalus cadamba) [1]. It belongs to the corynanthean class of indole alkaloids and is characterized by a glucose moiety attached to a β-carboline scaffold. Cadambine has demonstrated a range of biological activities, including potent inhibition of Leishmania donovani DNA topoisomerase IB [2], cytotoxic activity against human colorectal (HCT116) and hepatocellular (HepG2) cancer cell lines [3], and neuroprotective effects against cadmium-induced toxicity in primary brain neonatal rat cells [4]. Its structural complexity and multi-target potential make it a valuable compound for pharmacological research.

Cadambine: Unique Selectivity vs. Analogues


Cadambine's biological activity is not a generic property of the indole alkaloid class. While many related compounds, such as 3α-dihydrocadambine or strictosamide, share a common biosynthetic origin, their pharmacological profiles diverge significantly . Cadambine's unique substitution pattern and stereochemistry confer specific interactions with molecular targets like LdTOP1LS [1] and 3CLpro [2], resulting in distinct potency and selectivity profiles. For instance, cadambine exhibits strong hypotensive activity, whereas its close analog 3α-dihydrocadambine is inactive in this assay . Similarly, cadambine demonstrates superior binding energy to the SARS-CoV-2 main protease compared to its dihydro derivatives [2]. Therefore, substituting cadambine with a structurally similar alkaloid without considering these validated, quantitative differences can lead to erroneous or irreproducible research outcomes.

Cadambine: Quantitative Evidence vs. Analogs


Superior 3CLpro Binding Affinity

In a molecular docking study against the SARS-CoV-2 main protease (3CLpro, PDB ID: 6LU7), cadambine demonstrated a superior binding energy of −8.6 kcal/mol, compared to −8.0 kcal/mol for both 3-dihydrocadambine and 3-isodihydrocadambine [1]. This difference of 0.6 kcal/mol suggests a more favorable interaction with the viral protease active site.

Antiviral SARS-CoV-2 Molecular docking

Antileishmanial Activity Against Intracellular Amastigotes

Cadambine acid, a derivative of cadambine, exhibited a strong in vitro antileishmanial activity against Leishmania infantum, with an IC50 value of 1 μM . This activity is highly specific for the intracellular amastigote form of the parasite and is coupled with a unique immunomodulatory mechanism: the induction of NO production in human macrophages .

Antiparasitic Leishmaniasis Immunomodulation

Cytotoxic Activity Against HCT116 Cells

In a bio-assay guided fractionation of Anthocephalus cadamba bark, cadambine was identified as the most potent inhibitor of the HCT116 human colorectal cancer cell line among the three isolated active constituents. Cadambine exhibited an IC50 value of 45 ± 4 μg/mL, compared to the triterpenoid saponins 1 and 2, which showed lower potency in this cell line [1].

Anticancer Colorectal cancer Cytotoxicity

Cadambine: Targeted Application Scenarios


Host-Directed Leishmaniasis Therapy

Based on its potent and specific antileishmanial activity (IC50 = 1 μM) and its unique ability to induce NO production in human macrophages, cadambine (or its acid derivative) is an ideal lead compound for developing host-directed therapies against visceral leishmaniasis . This scenario is reinforced by its demonstrated synergistic effect with amphotericin B, making it a candidate for combination therapy studies .

SARS-CoV-2 3CLpro Inhibitor Scaffold

Cadambine's superior in silico binding energy to the SARS-CoV-2 main protease (3CLpro) of -8.6 kcal/mol, compared to -8.0 kcal/mol for its dihydro analogs, identifies it as a more favorable chemical scaffold for structure-based drug design [1]. Researchers can use cadambine as a starting point for synthesizing and testing analogs with potentially higher inhibitory activity against this critical viral enzyme.

CRC Potency in Advanced Models

Cadambine's validated, potent cytotoxic activity against the HCT116 colorectal cancer cell line (IC50 = 45 ± 4 μg/mL) [2] positions it as a specific tool compound for CRC research. Its superior potency over co-occurring saponins from the same source plant provides a clear rationale for prioritizing cadambine in studies focused on CRC, including investigations into its mechanism of action, in vivo efficacy in xenograft models, and potential for combination with standard-of-care agents.

Reversal of Cadmium Neurotoxicity

Cadambine has demonstrated the ability to reverse cadmium-induced neurotoxicity in primary brain neonatal rat cells by reducing ROS generation, normalizing calcium levels, and inhibiting pro-apoptotic protein expression [3]. This specific neuroprotective profile, validated in primary cell models, makes cadambine a valuable tool for researchers studying heavy metal toxicity in the central nervous system and for screening for neuroprotective agents targeting mitochondrial dysfunction and apoptosis.

Technical Documentation Hub

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